molecular formula C21H17BrN2O2S B3651964 1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole

1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole

Cat. No.: B3651964
M. Wt: 441.3 g/mol
InChI Key: WBPFHELBCWOMGF-UHFFFAOYSA-N
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Description

“2-(benzylsulfonyl)-1-(4-bromobenzyl)-1H-benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fused benzene and imidazole ring. This core is substituted at the 1-position with a 4-bromobenzyl group and at the 2-position with a benzylsulfonyl group .


Molecular Structure Analysis

The benzimidazole core of the molecule is aromatic and planar. The benzylsulfonyl and 4-bromobenzyl substituents are likely to project out from this plane, and the bromine atom may participate in halogen bonding interactions .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can potentially form hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. The presence of the benzimidazole core could contribute to its stability and aromaticity, while the bromine atom could increase its molecular weight and polarizability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzimidazoles are used as proton pump inhibitors, while others have antifungal or antiparasitic activity .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could include exploring its potential applications in medicine or materials science, investigating its reactivity and interactions with other compounds, and developing methods for its synthesis .

Properties

IUPAC Name

2-benzylsulfonyl-1-[(4-bromophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-18-12-10-16(11-13-18)14-24-20-9-5-4-8-19(20)23-21(24)27(25,26)15-17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPFHELBCWOMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole
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1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole
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1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole
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1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole
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1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole

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